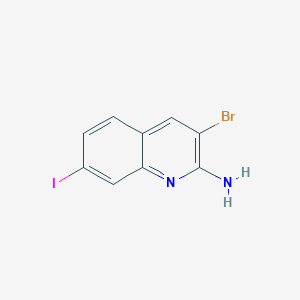

3-Bromo-7-iodoquinolin-2-amine

Description

Significance of Quinolines as Core Heterocyclic Scaffolds in Organic Synthesis

Quinoline (B57606), a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the field of organic chemistry. researchgate.netrsc.org First isolated from coal tar in 1834, the quinoline scaffold is now recognized as a "privileged structure" in drug discovery and medicinal chemistry. researchgate.netmdpi.com This is due to its presence in a wide array of natural products, particularly alkaloids, and numerous commercially available drugs with diverse therapeutic activities, including antimalarial, anticancer, and antibacterial properties. rsc.orgmdpi.comresearchgate.net

The versatility of the quinoline ring system makes it a crucial building block for synthetic chemists. researchgate.netrsc.org A variety of classical named reactions, such as the Skraup, Friedländer, and Doebner–von Miller syntheses, have been established for its construction. rsc.orgrsc.org Modern synthetic methods continue to evolve, focusing on more efficient and environmentally benign strategies to create functionalized quinoline derivatives, highlighting the enduring importance of this scaffold in developing novel molecules for pharmaceutical and industrial applications. mdpi.comresearchgate.net

Strategic Importance of Halogenation in Modulating Reactivity and Electronic Properties of Aromatic Systems

Halogenation is a fundamental chemical reaction in organic synthesis that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic compound. chemistrytalk.org When applied to aromatic systems like quinoline, this process is typically an electrophilic aromatic substitution, which significantly alters the molecule's chemical and physical properties. numberanalytics.comwikipedia.org

The strategic placement of halogens on an aromatic ring is a powerful tool for chemists. numberanalytics.com It modifies the electronic landscape of the molecule, influencing its reactivity towards further chemical transformations. numberanalytics.com For instance, halogen atoms can act as versatile handles, enabling subsequent reactions such as cross-coupling, nucleophilic substitution, or metallation to build more complex molecular architectures. The reactivity of the halogens varies, with the trend being F > Cl > Br > I. chemistrytalk.org This differential reactivity can be exploited for selective, stepwise functionalization. The introduction of halogens is also a key strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. numberanalytics.com

Overview of 3-Bromo-7-iodoquinolin-2-amine within the Landscape of Advanced Organic Intermediates

Within the diverse family of halogenated quinolines, this compound stands out as a highly functionalized and strategic intermediate for organic synthesis. This compound features a quinoline core substituted with three key functional groups: an amine group at the 2-position, a bromine atom at the 3-position, and an iodine atom at the 7-position.

The distinct electronic nature and reactivity of these substituents make it a valuable building block. The presence of two different halogens, bromine and iodine, is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for selective functionalization at the 7-position over the 3-position. This regioselective reactivity enables chemists to introduce a variety of molecular fragments in a controlled, stepwise manner.

Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of complex molecules. For example, it has been used in the preparation of potent and selective inhibitors of PRMT5 (Protein Arginine Methyltransferase 5), an enzyme implicated in cancer and hemoglobinopathies like sickle cell disease and β-thalassemia. googleapis.com In this context, the quinoline moiety serves as a scaffold to which other chemical components are attached to achieve the desired biological activity. googleapis.com The preparation of this intermediate has been documented, involving the purification of the crude product by column chromatography. googleapis.com

Below is a table summarizing the key chemical properties of this advanced intermediate.

| Property | Data | Source(s) |

| CAS Number | 2086768-86-5 | chemscene.com, fluorochem.co.uk, bldpharm.com |

| Molecular Formula | C₉H₆BrIN₂ | chemscene.com, achmem.com |

| Molecular Weight | 348.97 g/mol | chemscene.com, bldpharm.com |

| SMILES | NC1=NC2=CC(I)=CC=C2C=C1Br | chemscene.com, achmem.com |

| Purity | ≥97% | chemscene.com |

| Storage | 4°C, protect from light | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-iodoquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrIN2/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWUGFMDSFJHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 7 Iodoquinolin 2 Amine

Retrosynthetic Analysis and Key Disconnections for the Quinolone Core

Retrosynthetic analysis of the 3-Bromo-7-iodoquinolin-2-amine core involves strategically disconnecting the molecule to identify plausible starting materials. The quinoline (B57606) ring itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents several disconnection opportunities based on classical synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netresearchgate.netresearchgate.net

For a 2-aminoquinoline (B145021) structure, a primary disconnection approach breaks the C2-N1 and C3-C4 bonds of the pyridine ring. This points to a substituted aniline (B41778) and a three-carbon synthon as key precursors. Specifically, for this compound, a logical retrosynthetic disconnection would lead back to 2-amino-4-iodobenzonitrile (B15327740) and a bromo-acetylene equivalent, or a related α-bromocarbonyl compound. Another common strategy involves the cyclization of an appropriately substituted o-aminobenzaldehyde or o-aminoketone. core.ac.uk The challenge lies in the specific placement of the bromo and iodo substituents, which can be introduced either on the starting materials or through regioselective halogenation of a quinoline intermediate. rsc.org

Precursor Synthesis and Halogenation Strategies

The synthesis of precursors is critical for the successful construction of the target molecule. A documented synthesis of this compound starts from 7-iodoquinolin-2-amine. googleapis.com The subsequent bromination of this precursor at the C3 position is a key step.

Various halogenation methods for the quinoline core have been developed. These include metal-free protocols using reagents like N-bromosuccinimide (NBS) or trihaloisocyanuric acids, which offer high regioselectivity under mild, room-temperature conditions. rsc.orgresearchgate.net For instance, C5-H halogenation of 8-substituted quinolines has been achieved with high efficiency using trihaloisocyanuric acid in air. rsc.org Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has also been demonstrated using NBS or Br₂ in water, highlighting an environmentally friendly approach. mdpi.com Furthermore, hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) and PIDA (phenyliodine diacetate) have been used to promote regioselective C3–H halogenation of 4-quinolones in the presence of potassium halides (KCl, KBr, KI). acs.org

In a specific preparation of this compound, the precursor 7-iodoquinolin-2-amine was treated with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to yield the final product. googleapis.com

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the fully substituted quinoline ring in fewer steps, often through cascade or one-pot reactions. Palladium-catalyzed annulation reactions are particularly powerful in this regard.

Palladium-Catalyzed Reaction Systems for Quinoline Annulation

Palladium-catalyzed reactions provide an efficient route to substituted quinolines by forming the heterocyclic ring from acyclic or simpler cyclic precursors. acs.org A common strategy involves the annulation of o-iodoanilines with alkynes or allenes. organic-chemistry.org For example, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can produce a wide range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach is the oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. rsc.orgscispace.com These methods tolerate a variety of functional groups, making them suitable for the synthesis of complex molecules. organic-chemistry.orgrsc.org

A plausible direct synthesis for this compound could involve a palladium-catalyzed cascade reaction between an appropriately substituted aniline, such as 2-amino-4-iodobenzonitrile, and a suitable three-carbon partner. nih.govrsc.org

Optimization of Catalyst Loading and Ligand Effects

The efficiency of palladium-catalyzed quinoline synthesis is highly dependent on the catalyst system, including the palladium source, its loading, and the nature of the supporting ligand.

Different palladium catalysts such as Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, and Pd(PPh₃)₄ have been explored. rsc.orgscispace.com In the palladium-catalyzed oxidative cyclization of anilines and allyl alcohols, Pd(OAc)₂ was found to be superior, while catalysts like Pd(TFA)₂ and PdCl₂ were less effective. rsc.orgscispace.com The addition of specific ligands can dramatically influence the reaction's outcome. For the annulation of o-iodoanilines with propargyl alcohols, 1,3-Bis(diphenylphosphino)propane (dppp) was identified as the optimal ligand, leading to yields as high as 91%. organic-chemistry.org In other systems, ligands such as 2,2′-bipyridine or bulky, electron-rich phosphines have been used to facilitate the desired transformation. nih.govrsc.orgmit.edu The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Table 1: Effect of Palladium Catalyst and Ligand on Quinoline Synthesis

| Catalyst (mol%) | Ligand (mol%) | Reaction System | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (10) | - | Aniline + Cinnamic Alcohol | 79 | rsc.org |

| Pd(TFA)₂ (10) | - | Aniline + Cinnamic Alcohol | Inefficient | rsc.org |

| PdCl₂ (10) | - | Aniline + Cinnamic Alcohol | Inefficient | rsc.org |

| Pd₂(dba)₃ (5) | - | Aniline + Cinnamic Alcohol | Inefficient | rsc.org |

| Pd(OAc)₂ (5) | dppp (10) | o-Iodoaniline + Propargyl Alcohol | 91 | organic-chemistry.org |

| PdCl₂ (10) | 2,2′-bipyridine (20) | o-Aminocinnamonitrile + Arylhydrazine | 56 | nih.gov |

Influence of Solvent Systems and Reaction Atmosphere

The reaction medium and atmosphere are critical parameters that can significantly affect the yield and selectivity of quinoline synthesis.

A variety of solvents have been tested for these reactions, including polar aprotic solvents like DMSO, DMF, and NMP, as well as less polar solvents like dioxane and toluene. rsc.orgscispace.com In the palladium-catalyzed synthesis from anilines and allyl alcohols, DMSO proved to be the most effective solvent, whereas amide solvents like DMF and NMP gave only trace amounts of the product. rsc.orgscispace.com For the annulation of o-iodoanilines, N-Methyl-2-pyrrolidone (NMP) was the solvent of choice. organic-chemistry.org The reaction atmosphere also plays a crucial role. Many oxidative cyclizations require an oxidant, which can be molecular oxygen from the air. rsc.orgnih.gov For instance, conducting the cascade reaction of o-aminocinnamonitriles with arylhydrazines under an oxygen atmosphere dramatically increased the yield from 56% (in air) to 81%. nih.govrsc.org In contrast, some reactions may require an inert atmosphere to prevent catalyst deactivation or unwanted side reactions. core.ac.uk

Table 2: Influence of Solvent and Atmosphere on Quinoline Synthesis

| Solvent | Atmosphere | Reaction System | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | Oxygen | Aniline + Cinnamic Alcohol | 90 | rsc.org |

| Dioxane | Oxygen | Aniline + Cinnamic Alcohol | 26 | rsc.org |

| Toluene | Oxygen | Aniline + Cinnamic Alcohol | Trace | rsc.org |

| DMF | Oxygen | Aniline + Cinnamic Alcohol | Trace | rsc.org |

| NMP | - | o-Iodoaniline + Propargyl Alcohol | 91 | organic-chemistry.org |

| Toluene | Oxygen | o-Aminocinnamonitrile + Arylhydrazine | 81 | nih.gov |

| Toluene | Air | o-Aminocinnamonitrile + Arylhydrazine | 56 | nih.gov |

Temperature and Pressure Considerations for Enhanced Yields

Reaction temperature is a key factor in controlling the rate and efficiency of quinoline synthesis.

In the palladium-catalyzed reaction of anilines with allyl alcohols, increasing the temperature from 100 °C to 130 °C improved the yield from 79% to 90%. rsc.orgscispace.com However, a further increase in temperature led to a decrease in yield, indicating an optimal temperature range for the reaction. rsc.org Similarly, for the synthesis of quinolines from glycerol (B35011) and aniline over a Ni/Hβ-At catalyst, the reaction temperature profoundly affected selectivity and yield, with an optimal temperature found to be 470 °C. rsc.org While many laboratory-scale syntheses are conducted at atmospheric pressure, certain industrial processes or reactions involving volatile substances may benefit from pressurized conditions to maintain reactants in the liquid phase and enhance solubility and reaction kinetics. mdpi.com For instance, high-temperature and pressure-assisted extraction has been shown to improve efficiency in related chemical processes. mdpi.com

Table 3: Effect of Temperature on Quinoline Synthesis Yield

| Temperature (°C) | Reaction System | Yield (%) | Reference |

|---|---|---|---|

| 100 | Aniline + Cinnamic Alcohol (in DMSO) | 79 | rsc.org |

| 130 | Aniline + Cinnamic Alcohol (in DMSO) | 90 | rsc.org |

| 140 | Aniline + Cinnamic Alcohol (in DMSO) | 85 | rsc.org |

| 440 | Glycerol + Aniline (over Ni/Hβ-At) | ~43 (Aniline Conversion ~81%, Selectivity ~53%) | rsc.org |

| 470 | Glycerol + Aniline (over Ni/Hβ-At) | ~46 (Aniline Conversion ~80%, Selectivity ~56%) | rsc.org |

Chemo- and Regioselective Halogenation Strategies for the Quinoline Nucleus

The controlled, stepwise introduction of different halogens at specific positions of the quinoline ring is a synthetic challenge. The reactivity of the quinoline nucleus towards electrophilic substitution is influenced by the existing substituents and the reaction conditions.

One common strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-haloquinolines with a variety of substituents. The reaction proceeds via a 6-endo-dig cyclization promoted by an electrophilic halogen source such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). The choice of the halogenating agent is crucial for the regioselectivity of the reaction. For instance, using ICl can lead to the formation of 3-iodoquinolines. While this specific approach directly yielding this compound is not explicitly detailed, the principles of using different halogenating agents in a stepwise manner on a pre-functionalized aniline could be applied. For example, starting with an iodine-substituted aniline and then performing a bromine-based cyclization could be a plausible route.

Another approach focuses on the direct halogenation of the quinoline ring. The directing effects of substituents on the ring are paramount. For instance, an amino group at the 2-position is an activating group and directs electrophilic substitution. However, direct halogenation often leads to a mixture of products. Therefore, protecting groups or specific catalysts are often employed to achieve the desired regioselectivity. Iron(III)-catalyzed C5-H halogenation of quinolines in water has been reported as an efficient and environmentally friendly method. mdpi.com This demonstrates the potential for catalyst-controlled regioselective halogenation.

In the context of synthesizing this compound, a plausible synthetic sequence could involve starting with a 7-iodoquinolin-2-amine precursor. The 7-iodo substituent could be introduced early in the synthesis, for example, by using a 4-iodoaniline (B139537) derivative in a quinoline-forming reaction. Subsequent bromination at the 3-position would then be required. The amino group at C2 would strongly activate the C3 position towards electrophilic attack by an agent like N-bromosuccinimide (NBS) or Br₂.

The table below summarizes various halogenation strategies for the quinoline nucleus, which could be adapted for the synthesis of the target compound.

| Method | Halogenating Agent | Position(s) Halogenated | Key Features | Reference |

| Electrophilic Cyclization | ICl, I₂, Br₂ | 3 | Mild conditions, moderate to good yields. nih.gov | nih.gov |

| Iron(III)-Catalyzed Halogenation | NBS, Br₂ | 5 | Environmentally friendly, uses water as a solvent. mdpi.com | mdpi.com |

| Direct Bromination | Br₂ | 5, 7 | Can lead to mixtures of mono- and di-bromo derivatives. acgpubs.org | acgpubs.org |

Microwave-Assisted Synthetic Approaches to Expedite Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. This is particularly advantageous in multi-step syntheses and for the preparation of heterocyclic compounds like quinolines.

Microwave irradiation has been successfully employed in various steps of quinoline synthesis. For instance, the condensation of anilines with other reagents to form the quinoline core can be significantly expedited. A one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been reported, with reaction times as short as 50 seconds. asianpubs.org This highlights the potential of microwave assistance in rapidly constructing the quinoline scaffold.

Furthermore, microwave heating can be applied to subsequent functionalization steps, such as cross-coupling reactions. Suzuki cross-coupling reactions to form biquinoline derivatives have been efficiently carried out using microwave irradiation, demonstrating its utility in forming C-C bonds with halo-substituted quinolines. researchgate.net

In the context of synthesizing this compound, microwave assistance could be beneficial in several stages:

Formation of the quinoline ring: A microwave-assisted Combes or Doebner-von Miller reaction, or a related quinoline synthesis, could be used to rapidly generate a 7-iodoquinolin-2-amine intermediate.

Halogenation: The bromination of the 7-iodoquinolin-2-amine intermediate at the 3-position could potentially be accelerated using microwave heating, possibly reducing reaction times and improving selectivity.

The following table presents examples of microwave-assisted reactions relevant to quinoline synthesis.

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Dichloroquinoline Synthesis | Aromatic amines, malonic acid, POCl₃ | 600 W, 50 s | Fast one-pot synthesis of 2,4-dichloroquinolines. asianpubs.org | asianpubs.org |

| Biquinoline Synthesis | Bromoquinolin-2(1H)-ones, quinolin-3-ylboronic acid | PdCl₂(PPh₃)₂/Na₂CO₃, microwave | Excellent yields of biquinoline derivatives. researchgate.net | researchgate.net |

| Quinoxaline Synthesis | 2,3-dichloroquinoxaline, substituted aniline | 130°C, 30 min | Efficient synthesis of N-substituted quinoxalin-2-amines. wiserpub.com | wiserpub.com |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in any multi-step synthesis to ensure the purity of the final product. In the synthesis of this compound, various standard and advanced purification techniques would be employed.

Column Chromatography: This is one of the most common methods for purifying organic compounds. Silica (B1680970) gel is typically used as the stationary phase, and a suitable solvent system (eluent) is chosen to separate the desired compound from byproducts and unreacted starting materials. For quinoline derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often effective eluents. nih.govacgpubs.org The polarity of the eluent is adjusted based on the polarity of the compounds to be separated.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For halo-substituted quinolines, solvents like ethanol (B145695) or mixtures of ethanol and water can be effective for recrystallization. acgpubs.orgasianpubs.org

Filtration: This is a basic technique used to separate a solid product from a liquid phase, often after recrystallization or precipitation.

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. For the intermediates in the synthesis of this compound, a combination of these techniques would likely be necessary. For instance, after a reaction, the crude product might be first isolated by filtration, then purified by column chromatography, and finally, if it is a solid, further purified by recrystallization to obtain a highly pure sample.

The following table outlines common purification techniques for quinoline derivatives.

| Technique | Description | Typical Application in Quinoline Synthesis | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Purification of 3-haloquinolines using a silica gel column with hexane/EtOAc eluent. nih.gov | nih.gov |

| Recrystallization | Purification of solids based on differences in solubility. | Crystallization of bromo-substituted quinolines from ethanol-water mixtures. acgpubs.org | acgpubs.org |

| Filtration | Separation of a solid from a liquid or gas. | Isolation of precipitated solid products after cooling the reaction mixture. acgpubs.org | acgpubs.org |

Mechanistic Investigations of Reactions Involving 3 Bromo 7 Iodoquinolin 2 Amine

Detailed Reaction Mechanisms of Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of haloarenes, and 3-Bromo-7-iodoquinolin-2-amine provides a valuable substrate for such transformations. The general mechanism for these reactions, such as Suzuki, Heck, or Sonogashira couplings, follows a well-defined catalytic cycle. This cycle is initiated by the reaction of a low-valent palladium(0) complex with the haloarene.

The presence of two different halogen atoms (bromine and iodine) on the quinoline (B57606) ring introduces a significant element of chemoselectivity. The relative reactivity of carbon-halogen bonds towards palladium(0) is a critical factor, with the C-I bond being substantially more susceptible to cleavage than the C-Br bond. This differential reactivity allows for sequential, site-selective functionalization.

The key steps in palladium-catalyzed cross-coupling are oxidative addition and reductive elimination. libretexts.org

Oxidative Addition: This is typically the first and rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond. illinois.edu This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two. libretexts.org For this compound, the oxidative addition is expected to occur preferentially at the C-I bond at the 7-position due to its lower bond dissociation energy compared to the C-Br bond at the 3-position. This selective activation yields an arylpalladium(II) intermediate.

The reaction can be represented as: L₂Pd(0) + I-Qu-Br → L₂Pd(II)(I)(Qu-Br) (where Qu represents the quinolin-2-amine backbone and L represents a ligand)

Kinetic studies on related haloarenes show that the exact species undergoing oxidative addition (e.g., a 14-electron monophosphine species or a 16-electron bisphosphine species) can depend on the nature of the halide and the steric properties of the supporting ligands. illinois.edu

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org After the initial oxidative addition and a subsequent step (like transmetalation in a Suzuki coupling or migratory insertion in a Heck reaction), two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming a new carbon-carbon or carbon-heteroatom bond. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue. The two groups must be in a cis orientation to undergo reductive elimination. illinois.edu

Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) or bulky, electron-rich phosphines like those of the Xantphos family, are commonly employed. beilstein-journals.orgnih.gov

The catalytic cycle involves continuous association and dissociation of ligands. For instance, a coordinatively saturated Pd(0) complex may need to dissociate a ligand to create a vacant site required for oxidative addition to occur. libretexts.org The choice of ligand can impact several factors:

Catalyst Stability: Prevents the precipitation of palladium black.

Rate of Oxidative Addition: Electron-rich and sterically demanding ligands can promote the oxidative addition of less reactive C-Br or C-Cl bonds. nih.gov

Rate of Reductive Elimination: Bulky ligands can promote the final reductive elimination step. beilstein-journals.org

While no specific ligand-dynamics studies have been published for this compound, research on similar systems shows that the interplay between the substrate and ligands like mono-N-protected amino acids can be intricate and essential for achieving high efficiency and selectivity. nih.gov

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline Ring

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable for simple aryl halides unless the ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org The mechanism typically involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgnih.gov In this compound, the ring is not strongly activated for SNAr. The amino group is electron-donating, which further disfavors the reaction. Therefore, direct displacement of the bromide or iodide by a nucleophile via a classical SNAr pathway is considered unlikely under standard conditions.

Radical Intermediates and Reaction Pathways

A comprehensive search of the scientific literature did not yield specific studies detailing the involvement of radical intermediates or radical reaction pathways in transformations involving this compound.

Kinetic Studies of Key Synthetic Steps

No specific kinetic studies for synthetic reactions involving this compound have been found in the reviewed literature. Kinetic analyses of palladium-catalyzed cross-coupling reactions on analogous aryl halides have been instrumental in elucidating whether oxidative addition proceeds through L₂Pd(0) or LPd(0) species, but such data is not available for this specific substrate. illinois.edu

Computational Mechanistic Elucidation of Transition States

There are no available computational studies, such as Density Functional Theory (DFT) calculations, in the scientific literature that specifically model the transition states for reactions involving this compound. Such studies on similar systems have been used to determine the relative energy barriers of different mechanistic pathways, such as concerted versus stepwise nucleophilic aromatic substitution. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 7 Iodoquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Detailed ¹H and ¹³C NMR spectral data for 3-Bromo-7-iodoquinolin-2-amine, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not currently available in the public domain. Such data would be crucial for confirming the substitution pattern on the quinoline (B57606) ring.

Hypothetical ¹H NMR Data Table:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | --- | s | --- |

| H-5 | --- | d | --- |

| H-6 | --- | t | --- |

| H-8 | --- | d | --- |

| NH₂ | --- | br s | --- |

This table is for illustrative purposes only. Actual experimental data is required for accurate assignments.

Hypothetical ¹³C NMR Data Table:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-4a | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-8 | --- |

| C-8a | --- |

This table is for illustrative purposes only. Actual experimental data is required for accurate assignments.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for elucidating complex structural features. No published data utilizing COSY, HSQC, HMBC, or NOESY techniques for this compound could be located. These experiments would be instrumental in confirming the connectivity of the proton and carbon skeletons and the through-space proximity of protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. While the molecular formula (C₉H₆BrIN₂) is known, published HRMS data that would experimentally confirm this composition is not available. Furthermore, no studies detailing the fragmentation pathways of this compound under mass spectrometric conditions have been reported.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | --- | --- |

This table is for illustrative purposes only. Actual experimental data is required for accurate mass determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify characteristic functional groups. Specific IR and Raman spectra for this compound have not been published. These spectra would be expected to show characteristic bands for N-H stretching of the amine group, C=C and C=N stretching of the quinoline ring, and C-Br and C-I stretching vibrations.

Hypothetical IR Data Table:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | --- |

| C-H Aromatic Stretch | --- |

| C=C/C=N Aromatic Stretch | --- |

| C-Br Stretch | --- |

| C-I Stretch | --- |

This table is for illustrative purposes only. Actual experimental data is required for accurate vibrational mode analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. A crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination (if applicable)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. While chemical suppliers often state a purity level for this compound, the specific HPLC methods (e.g., column, mobile phase, detection wavelength) and chromatograms are not publicly available. As the molecule is achiral, the determination of enantiomeric excess is not applicable.

Theoretical and Computational Chemistry Studies of 3 Bromo 7 Iodoquinolin 2 Amine

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-Bromo-7-iodoquinolin-2-amine, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoline (B57606) ring and the amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption)

Computational methods can predict various spectroscopic properties. For instance, Gauge-Including Atomic Orbital (GIAO) calculations can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data for this compound exists in patent literature, theoretical calculations would allow for a direct comparison and a more detailed assignment of the spectral peaks. google.comgoogleapis.com Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insights into its photophysical properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations would allow for the exploration of the conformational landscape of this compound over time. While the quinoline core is rigid, the amino group can exhibit some rotational freedom. MD simulations, particularly in different solvent environments, would provide insights into the preferred conformations and the dynamics of intermolecular interactions, such as hydrogen bonding.

Applications of 3 Bromo 7 Iodoquinolin 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The di-halogenated nature of 3-Bromo-7-iodoquinolin-2-amine, coupled with the presence of an amino group, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The differential reactivity of the bromine and iodine substituents allows for selective transformations, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functionalities and construct new ring systems.

For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling sequential and site-selective modifications. This characteristic is instrumental in building complex heterocyclic frameworks. Synthetic strategies often involve an initial reaction at the more reactive 7-position (iodine) followed by a subsequent transformation at the 3-position (bromine). This stepwise approach provides chemists with precise control over the final molecular structure.

Furthermore, the 2-amino group can participate in cyclization reactions, leading to the formation of fused heterocycles. For example, condensation reactions with appropriate bifunctional reagents can yield polycyclic systems with potential applications in materials science and medicinal chemistry. The strategic placement of the halogens and the amino group on the quinoline (B57606) scaffold thus offers a powerful platform for the generation of novel and diverse heterocyclic structures.

Role in the Development of Biologically Active Molecules

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This compound serves as a key starting material for the synthesis of molecules with significant biological activities, most notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).

Construction of PRMT5 Inhibitors and Their Analogues

PRMT5 is a critical enzyme involved in various cellular processes, and its overexpression has been linked to several types of cancer. Consequently, the development of potent and selective PRMT5 inhibitors is a major focus of cancer research. The quinoline core of this compound has been identified as a suitable scaffold for designing such inhibitors.

While direct synthesis of PRMT5 inhibitors from this compound is not extensively documented in publicly available literature, a closely related analogue, 7-bromo-3-chloro-5-fluoroquinolin-2-amine, has been utilized in the synthesis of PRMT5 inhibitors. This suggests a strong potential for this compound to serve a similar role. The general synthetic approach involves leveraging the reactive halogen sites to introduce specific side chains that can interact with the active site of the PRMT5 enzyme.

Key Structural Modifications and Their Impact on Activity:

| Position of Modification | Type of Modification | General Effect on PRMT5 Inhibition |

| C-7 Position | Introduction of various aryl or heteroaryl groups via cross-coupling reactions. | Can significantly impact potency and selectivity by interacting with specific residues in the enzyme's binding pocket. |

| C-3 Position | Substitution with different functional groups. | Modulates the electronic properties and steric profile of the molecule, influencing binding affinity. |

| N-2 Position (Amine) | Acylation or alkylation. | Can be used to introduce additional interaction points or to modify the solubility and pharmacokinetic properties of the inhibitor. |

These studies highlight that modifications at the C-7 position, where the iodine atom is located in the parent compound, are crucial for achieving high potency. The nature of the substituent introduced at this position can fine-tune the interactions with the enzyme's active site.

The design of potent and specific PRMT5 inhibitors based on the this compound scaffold follows several key principles:

Exploitation of Halogen Reactivity: The differential reactivity of the C-I and C-Br bonds is a cornerstone of the design strategy. It allows for the controlled, sequential introduction of substituents that are critical for binding to the target enzyme.

Scaffold Hopping and Bioisosteric Replacement: Medicinal chemists often employ these strategies to optimize lead compounds. For the quinoline scaffold, this could involve replacing the quinoline core with other bicyclic heterocyles or substituting the bromine and iodine atoms with other functional groups to improve potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design: Utilizing the crystal structure of PRMT5, researchers can design derivatives of this compound with substituents that are predicted to form favorable interactions with key amino acid residues in the enzyme's active site. This rational design approach can accelerate the discovery of highly potent inhibitors.

Exploration as a Scaffold for Medicinal Chemistry Research

The inherent structural features of this compound make it an attractive scaffold for broader medicinal chemistry research beyond PRMT5 inhibition. The quinolin-2-amine core is a common motif in compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.

The presence of two distinct halogen atoms provides a versatile handle for the introduction of a wide array of chemical functionalities through well-established synthetic methodologies. This allows for the creation of large and diverse libraries of compounds for high-throughput screening against various biological targets. The ability to systematically modify the scaffold at multiple positions is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Contribution to Novel Methodologies in Organic Synthesis

The unique reactivity of di-halogenated quinolines like this compound contributes to the development of novel methodologies in organic synthesis. The presence of multiple reactive centers allows for the exploration of complex, one-pot, or tandem reaction sequences.

For example, the differential reactivity of the carbon-halogen bonds can be exploited in sequential, palladium-catalyzed cross-coupling reactions to construct complex molecules in a highly efficient manner. This avoids the need for multiple protection and deprotection steps, leading to more atom-economical and environmentally friendly synthetic routes.

Furthermore, the interplay between the amino group and the halogen substituents can be harnessed to develop novel cyclization strategies for the synthesis of complex, fused heterocyclic systems. Research in this area continues to expand the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The progression of organic synthesis is intrinsically linked to the development of environmentally benign and economically viable methodologies. Future research concerning 3-Bromo-7-iodoquinolin-2-amine will undoubtedly focus on refining its preparation to align with the principles of green chemistry. Current multi-step syntheses, while effective, often rely on harsh reagents and generate significant waste. The development of one-pot procedures or tandem reactions that minimize intermediate purification steps would represent a significant advancement.

Exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster, more energy-efficient syntheses. Furthermore, the use of greener solvents, such as bio-derived solvents or supercritical fluids, will be crucial in reducing the environmental footprint of its production. The design of catalytic systems, potentially employing earth-abundant metals, for the key bond-forming steps will also be a primary objective in the pursuit of a truly sustainable synthesis.

Advanced Mechanistic Studies of Underexplored Reactivity Profiles

The presence of three distinct reactive sites—the 2-amino group, the 3-bromo substituent, and the 7-iodo substituent—endows this compound with a complex and fascinating reactivity profile that is ripe for detailed mechanistic investigation. A key area of future research will be to elucidate the subtle factors that govern the chemoselectivity of its reactions.

The differential reactivity of the C-Br and C-I bonds is of particular interest. It is well-established that the C-I bond is generally more reactive than the C-Br bond in transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. However, the electronic environment of the quinoline (B57606) ring and the presence of the amino group can significantly influence this reactivity. Detailed kinetic studies, in conjunction with computational modeling, will be essential to understand the intricate interplay of electronic and steric effects that dictate which halogen participates in a given transformation.

Furthermore, the potential for tandem or cascade reactions, where multiple reactive sites are engaged in a single synthetic operation, remains largely untapped. Mechanistic studies will be crucial in designing and controlling such complex transformations, opening up new avenues for the rapid construction of molecular complexity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly screen and optimize reaction conditions. The integration of the synthesis and derivatization of this compound into such platforms is a logical and promising future direction.

Developing robust and reliable flow protocols for the synthesis of the parent compound will enable its on-demand production, eliminating the need for large-scale batch synthesis and storage. Furthermore, the use of automated platforms will facilitate the high-throughput synthesis of libraries of derivatives by systematically varying reaction partners and conditions. This approach will be invaluable for accelerating the discovery of new compounds with interesting biological or material properties.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

In recent years, computational chemistry has emerged as a powerful tool for the design and prediction of molecular properties and reactivity. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of molecules like this compound.

Future research will increasingly leverage these computational tools to design novel derivatives with tailored reactivity. For example, by modeling the transition states of various cross-coupling reactions, it will be possible to predict which catalysts and ligands will favor selective reaction at either the C3 or C7 position. Computational screening of virtual libraries of derivatives can also be used to identify candidates with specific electronic or steric properties, guiding synthetic efforts towards the most promising targets. This synergy between computational prediction and experimental validation will be instrumental in accelerating the exploration of the chemical space accessible from this versatile building block.

| Computational Approach | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Bond Dissociation Energies (C-Br vs. C-I) | Predicting selective reactivity in cross-coupling reactions. |

| Molecular Orbital Analysis | Electron Density Distribution | Understanding the influence of substituents on reactivity. |

| Transition State Modeling | Activation Energies of Reaction Pathways | Elucidating reaction mechanisms and predicting product outcomes. |

Exploration of New Applications in Materials Science or Catalyst Design

The unique structural and electronic properties of the quinoline scaffold, combined with the presence of multiple functionalizable sites, make this compound an attractive candidate for applications in materials science and catalyst design.

In materials science, quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic properties of the quinoline core through derivatization at the C3 and C7 positions could lead to the development of new materials with optimized performance characteristics.

In the field of catalysis, the 2-aminoquinoline (B145021) motif is a well-known chelating ligand for transition metals. By functionalizing the 3- and 7-positions with appropriate coordinating groups, it should be possible to design novel pincer-type ligands with unique steric and electronic properties. These new ligands could find applications in a wide range of catalytic transformations, from cross-coupling reactions to asymmetric catalysis.

Q & A

Q. How can this compound be integrated into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

- Methodological Answer :

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) using the amine as a ligand (e.g., with Cu²⁺ or Pd²⁺) .

- Drug Discovery : Screen for antimicrobial activity via microdilution assays (MIC values) against S. aureus or E. coli .

- Photophysical Studies : Measure fluorescence quenching effects in halogen-doped OLED prototypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.